molecular formula C15H20N2O2S B6965286 N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide

Cat. No.: B6965286
M. Wt: 292.4 g/mol
InChI Key: BABXPUOWJRVFNV-UHFFFAOYSA-N
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Description

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenylsulfanyl group, and a butanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chloronitrobenzene with piperidine, followed by reduction and further functionalization to introduce the phenylsulfanyl and butanamide groups . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key intermediates are often isolated and purified through recrystallization or slurry methods, avoiding the need for extensive column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring results in lactams, while reduction of nitro groups yields amines .

Scientific Research Applications

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(2-oxopiperidin-1-yl)-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-13(20-12-8-4-3-5-9-12)15(19)16-17-11-7-6-10-14(17)18/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABXPUOWJRVFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1CCCCC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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